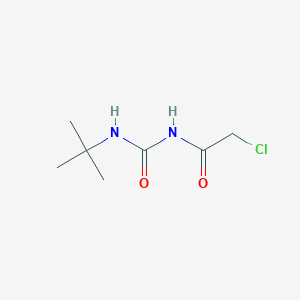

1-tert-Butyl-3-(2-chloro-acetyl)-urea

Description

Structural Significance of N-Substituted Urea (B33335) Derivatives in Organic Chemistry

N-substituted urea derivatives are a cornerstone class of compounds in organic and medicinal chemistry. wikipedia.orgnih.gov Their significance stems largely from the unique properties of the urea functional group, which features a carbonyl group bonded to two nitrogen atoms. wikipedia.org This arrangement allows the urea moiety to act as both a hydrogen bond donor (through the N-H groups) and a hydrogen bond acceptor (through the carbonyl oxygen). nih.gov This dual hydrogen-bonding capability is central to its role in drug development, enabling urea-containing molecules to form strong and specific interactions with biological targets such as proteins and enzymes. nih.gov

The conformational preferences of urea derivatives are heavily influenced by the nature of the substituents on the nitrogen atoms. nih.gov The substitution pattern plays a critical role in dictating the three-dimensional shape of the molecule, which in turn governs its biological activity. nih.gov Due to these properties, the urea functionality is a privileged scaffold found in numerous bioactive compounds and clinically approved drugs, including anticancer, anti-HIV, and antibacterial agents. nih.gov The synthesis of these derivatives is well-established, with common methods including the reaction of amines with isocyanates or phosgene (B1210022) and its safer equivalents. nih.govresearchgate.net

Overview of Chloroacetyl Functionality as a Key Reactive Moiety

The chloroacetyl group is a highly valuable reactive moiety in organic synthesis. It is typically introduced using chloroacetyl chloride, a bifunctional compound that serves as a versatile chemical building block. wikipedia.org The presence of both an acyl chloride and an alkyl chloride within the same small molecule imparts a distinct reactivity profile. The acyl chloride is highly electrophilic and reacts readily with nucleophiles like amines and alcohols to form amides and esters, respectively. wikipedia.orgerciyes.edu.tr

The carbon-chlorine bond alpha to the carbonyl group is also susceptible to nucleophilic substitution. This dual reactivity makes the chloroacetyl group an excellent "handle" for synthetic chemists. Once incorporated into a larger molecule, the chlorine atom can be displaced by a variety of nucleophiles, allowing for the straightforward construction of more complex molecular architectures. This functionality is a key intermediate in the industrial production of various chemicals, including herbicides and pharmaceuticals. wikipedia.org

Rationale for Dedicated Academic Investigation of 1-tert-Butyl-3-(2-chloro-acetyl)-urea

The specific academic interest in this compound arises from the unique combination of its structural components, making it a versatile scaffold for research. biosynth.com The molecule integrates the hydrogen-bonding capacity of the N-acylurea core with the steric bulk of the tert-butyl group and the synthetic versatility of the chloroacetyl function.

The tert-butyl group can influence the molecule's solubility and conformational stability, while the urea backbone provides a rigid linker capable of specific intermolecular interactions. The primary driver for its investigation, however, is the reactive chloroacetyl group. This functionality allows this compound to serve as a key intermediate for the synthesis of a diverse library of derivative compounds. Researchers can exploit the reactivity of the C-Cl bond to attach various other functional groups, enabling the exploration of structure-activity relationships in drug discovery programs. For instance, related aromatic urea and amide analogues containing chloroacetyl groups have been synthesized and evaluated for their antiproliferative activity. lookchem.com Therefore, this compound is primarily studied not as an end-product but as a valuable starting material for creating more complex molecules with potential biological applications.

Historical Context and Evolution of Research on Related N-Acylureas

N-acylureas, sometimes referred to as ureides, are a class of compounds formally derived from the acylation of urea. wikipedia.org Historically, their utility has been recognized across different fields. A prominent subclass, the benzoylureas, gained importance as insecticides that act as insect growth regulators by inhibiting chitin (B13524) synthesis. wikipedia.org In pharmacology, various acylurea derivatives were developed as anticonvulsants and sedatives, with drugs like phenacemide (B10339) and carbromal (B1668436) being notable examples. wikipedia.org These early applications demonstrated the potential of the N-acylurea scaffold to elicit specific biological responses.

Research into N-acylureas has evolved significantly over time. Early synthetic methods often relied on the reaction of isocyanates with amides or N-acylisocyanates with amines, which could involve harsh conditions or hazardous reagents. reading.ac.uk As the fields of organic synthesis and medicinal chemistry advanced, so did the methods for preparing N-acylureas. More recent developments include transition metal-catalyzed reactions and one-pot multi-component syntheses, which offer greater efficiency, milder conditions, and broader substrate scope. reading.ac.ukglobethesis.com This synthetic evolution has expanded the accessibility of structurally diverse N-acylureas, cementing their role as attractive and important scaffolds in modern drug discovery. reading.ac.uk

Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 4791-27-9 | biosynth.com |

| Molecular Formula | C₇H₁₃ClN₂O₂ | biosynth.comuni.luchemicalbook.com |

| Molecular Weight | 192.64 g/mol | biosynth.com |

| SMILES | CC(C)(C)NC(=O)NC(=O)CCl | biosynth.comuni.lu |

| Synonyms | N-(tert-butylcarbamoyl)-2-chloroacetamide, 3-tert-butyl-1-(2-chloroacetyl)urea | uni.luchemicalbook.com |

Table of Compounds Mentioned

| Compound Name |

|---|

| 1,1,3,3-Tetrabutylurea |

| 1-(2-Chloro-acetyl)-3-isobutyl-urea |

| 1-tert-Butyl-3-((3-phenoxyphenyl)methyl)urea |

| This compound |

| Acecarbromal |

| Acetochlor |

| Acetyl chloride |

| Acetylpheneturide |

| Alachlor |

| Allantoin |

| Apronal |

| Barbiturates |

| Bromisoval |

| Butachlor |

| Cabergoline |

| Capuride |

| Carbromal |

| Chlorphenacemide |

| Cimetidine |

| Diflubenzuron |

| Ectylurea |

| Famotidine |

| Flufenoxuron |

| Hexaflumuron |

| Hydantoin |

| Lisuride |

| Lufenuron |

| Metiamide |

| Metolachlor |

| N-phenyl-N′-(2-chloroethyl)ureas |

| Phenacemide |

| Phenacyl chloride |

| Pheneturide |

| Phenytoin |

| Ranitidine |

| Ritonavir |

| Suramin |

| Teflubenzuron |

| Thioacetazone |

| Thiocarlide |

| Torsemide |

| Uric acid |

Structure

3D Structure

Properties

IUPAC Name |

N-(tert-butylcarbamoyl)-2-chloroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClN2O2/c1-7(2,3)10-6(12)9-5(11)4-8/h4H2,1-3H3,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUIODKLJRGPXGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80368175 | |

| Record name | 1-tert-Butyl-3-(2-chloro-acetyl)-urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4791-27-9 | |

| Record name | 2-Chloro-N-[[(1,1-dimethylethyl)amino]carbonyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4791-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-tert-Butyl-3-(2-chloro-acetyl)-urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Process Optimization for 1 Tert Butyl 3 2 Chloro Acetyl Urea

Convergent and Divergent Synthetic Routes for the Urea (B33335) Core Formation

The formation of the N-tert-butylurea core is the foundational step in the synthesis. Various methods, ranging from classical approaches to modern catalytic systems, can be employed to construct the urea linkage. The choice of method often depends on factors such as substrate availability, scalability, and environmental considerations.

Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), are widely recognized as coupling agents for the formation of amide bonds from carboxylic acids and amines. wikipedia.org Their direct application for the synthesis of a simple urea core like N-tert-butylurea is not a standard route. However, the chemistry of carbodiimides is relevant to the synthesis of N-acylureas through an alternative pathway.

The reaction of a carboxylic acid with a carbodiimide (B86325) generates a highly reactive O-acylisourea intermediate. wikipedia.orgias.ac.in While this intermediate typically reacts with a nucleophile (like an amine) to form an amide, it can also undergo an intramolecular rearrangement, known as an O→N acyl migration, to yield a stable N-acylurea. wikipedia.orgias.ac.inresearchgate.net This pathway, therefore, does not form the simple urea core first but rather generates the final N-acylurea product directly from a carboxylic acid and a carbodiimide. For the target molecule, this would hypothetically involve the reaction of chloroacetic acid with a tert-butyl-substituted carbodiimide, or a related sequence. While an intriguing possibility, this route's primary utility is in forming the N-acylurea structure in a single step, rather than constructing the urea core for subsequent functionalization.

The most traditional and widely used method for urea synthesis involves phosgene (B1210022) (COCl₂) and its more manageable solid equivalents, such as diphosgene and triphosgene (B27547) (bis(trichloromethyl) carbonate, BTC). nih.govrsc.org These reagents serve as versatile carbonyl sources for coupling amines.

The general strategy involves reacting an amine with phosgene or an equivalent, which can proceed through an isocyanate intermediate. For an unsymmetrical urea like N-tert-butylurea, a stepwise approach is necessary. First, tert-butylamine (B42293) would be reacted with triphosgene in the presence of a base to generate the corresponding tert-butyl isocyanate in situ. mdpi.com This highly reactive intermediate is then treated with a second amine nucleophile, in this case, ammonia (B1221849), to complete the urea structure. Careful control of stoichiometry and reaction conditions is crucial to prevent the formation of symmetrical urea by-products. commonorganicchemistry.com

Safer alternatives to phosgene have been developed to mitigate its high toxicity. rsc.orgresearchgate.net Reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) offer a convenient substitute. commonorganicchemistry.com In a CDI-mediated synthesis, one amine is first reacted with CDI to form an activated carbamoyl-imidazole intermediate, which is then displaced by a second amine to furnish the unsymmetrical urea.

| Reagent | Form | Key Features | Reference(s) |

| Phosgene | Gas | Highly toxic and reactive; requires specialized handling. | nih.gov |

| Triphosgene (BTC) | Crystalline Solid | Safer and easier to handle substitute for phosgene; decomposes to phosgene in situ. nih.gov | mdpi.comnih.gov |

| 1,1'-Carbonyldiimidazole (CDI) | Solid | Useful alternative to phosgene-related reagents; avoids symmetrical by-products with controlled addition. | commonorganicchemistry.com |

| Diphenyl Carbonate | Solid | Can be used to prepare acyl carbamates as stable isocyanate precursors. reading.ac.uk | reading.ac.uk |

Modern synthetic chemistry has seen the emergence of transition-metal-catalyzed methods as powerful alternatives to traditional reagents. Palladium-catalyzed oxidative carbonylation provides a direct and efficient route to ureas from amines and carbon monoxide (CO), which serves as an inexpensive and atom-economical carbonyl source. rsc.orgmdpi.comacs.org

This methodology involves the reaction of a primary amine or a mixture of primary and secondary amines with carbon monoxide in the presence of a palladium catalyst and an oxidant. acs.orgresearchgate.net Various palladium sources, such as PdI₂ and Pd(PPh₃)₂Cl₂, have been proven effective. acs.orgnih.gov The reactions are typically performed under pressure with a mixture of CO and an oxidant like air at elevated temperatures. acs.orgresearchgate.net A key advantage of this approach is its potential for high catalytic efficiency and its applicability to the synthesis of both symmetrical and unsymmetrical ureas. mdpi.comacs.org For the synthesis of the N-tert-butylurea core, this would involve the carbonylation of tert-butylamine and ammonia under optimized catalytic conditions.

| Catalyst System | Oxidant | Conditions | Substrate Scope | Reference(s) |

| PdI₂ / KI | CO / Air (20 atm) | 90–100 °C, DME | Primary and secondary amines | acs.orgresearchgate.net |

| Pd(PPh₃)₂Cl₂ | Not specified | Not specified | Primary and reactive secondary amines | nih.gov |

| Palladium(II) source | Not specified | [¹¹C]CO | Primary amines for radiolabeling | mdpi.com |

Strategic Introduction and Functionalization with the 2-Chloroacetyl Moiety

Once the N-tert-butylurea core is synthesized, the final step is the selective introduction of the 2-chloroacetyl group onto one of the urea nitrogen atoms. This acylation reaction must be carefully controlled to achieve the desired regioselectivity.

The acylation of ureas is a common transformation, typically achieved using activated carboxylic acid derivatives such as acid chlorides or anhydrides. nsf.gov For the synthesis of 1-tert-Butyl-3-(2-chloro-acetyl)-urea, the most direct approach is the reaction of N-tert-butylurea with either chloroacetyl chloride or chloroacetic anhydride (B1165640).

Optimization of this reaction involves several key parameters:

Acylating Agent: Chloroacetyl chloride is generally more reactive than chloroacetic anhydride and may require milder conditions or the use of a non-nucleophilic base to scavenge the HCl by-product.

Solvent: Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) are typically employed to avoid side reactions with the acylating agent.

Base: The use of a base like pyridine (B92270) or triethylamine (B128534) can facilitate the reaction, but may also lead to side products. In some cases, the reaction may proceed without a base, particularly with the more reactive acid chloride.

Temperature: The reaction is often performed at low temperatures (e.g., 0 °C) to control the reactivity of the acylating agent and improve selectivity, followed by warming to room temperature.

The presence of the bulky tert-butyl group on one nitrogen of the urea starting material is expected to heavily influence the site of acylation, directing the incoming chloroacetyl group to the less sterically hindered terminal nitrogen.

The selectivity of the N-acylation of unsymmetrical ureas is governed by a combination of electronic and steric factors. The urea functional group has two nitrogen atoms that can act as nucleophiles. The nucleophilicity of these atoms is modulated by the substituents attached to them. nih.gov

The N-tert-butylurea molecule possesses two distinct nitrogen atoms: one substituted with an electron-donating and sterically demanding tert-butyl group (N¹), and one unsubstituted terminal nitrogen (N³).

Electronic Effects: The tert-butyl group is an alkyl group that donates electron density via an inductive effect, which should, in principle, increase the nucleophilicity of the nitrogen to which it is attached (N¹).

Steric Effects: Conversely, the large steric bulk of the tert-butyl group significantly hinders the approach of the electrophilic acylating agent to the N¹ position.

In most cases of acylation with bulky electrophiles, the steric hindrance is the dominant factor. Therefore, the chloroacetylation reaction is expected to occur preferentially at the less sterically encumbered terminal nitrogen (N³), leading to the desired product, this compound. Kinetic studies would likely reveal that the rate of acylation at the terminal nitrogen is significantly faster than at the substituted nitrogen, leading to high regioselectivity under kinetically controlled conditions. acs.org

Green Chemistry Principles and Sustainable Synthesis of this compound

The growing emphasis on sustainable chemical manufacturing has spurred research into greener synthetic routes for a wide array of chemical compounds, including this compound. Green chemistry principles focus on minimizing or eliminating the use and generation of hazardous substances, improving energy efficiency, and utilizing renewable resources. In the context of synthesizing this compound, these principles are primarily applied through the exploration of alternative reaction media and the development of more efficient catalytic systems.

Solvent-Free and Aqueous Medium Approaches

Traditional organic syntheses often rely on volatile and often toxic organic solvents, which contribute significantly to the environmental impact of chemical processes. Consequently, the development of solvent-free and aqueous-based synthetic methods for this compound is a key area of green chemistry research.

Solvent-Free Synthesis:

Solvent-free, or solid-state, reactions offer numerous advantages, including reduced solvent waste, easier product separation, and potentially lower energy consumption. For the synthesis of substituted ureas, solvent-free approaches can be particularly effective. One conceptual approach involves the direct reaction of tert-butyl isocyanate with 2-chloroacetamide (B119443) under controlled temperature and pressure conditions, potentially with microwave irradiation to enhance reaction rates and yields. The absence of a solvent simplifies the work-up procedure, as the product can often be isolated directly by filtration or simple washing.

| Reaction Parameter | Conventional Solvent-Based | Solvent-Free (Conceptual) |

| Solvent | Dichloromethane, THF, etc. | None |

| Reaction Time | Several hours to days | Minutes to a few hours |

| Work-up | Extraction, distillation | Filtration, simple washing |

| Waste Generation | Significant solvent waste | Minimal |

Aqueous Medium Synthesis:

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. While the reactants for the synthesis of this compound may have limited water solubility, "on-water" catalysis has emerged as a powerful technique where reactions are accelerated at the organic-water interface. A plausible aqueous route for the synthesis of the target compound would involve the reaction of tert-butylamine with chloroacetyl isocyanate in an aqueous medium. The hydrophobic effect can drive the reactants together, enhancing reaction rates. Furthermore, the product, being relatively nonpolar, may precipitate out of the aqueous phase, simplifying its isolation.

| Synthesis Approach | Key Advantages | Potential Challenges |

| Aqueous Synthesis | Environmentally benign, reduced cost, simplified product isolation | Low solubility of reactants, potential for hydrolysis of reactants or product |

| Solvent-Free Synthesis | High atom economy, minimal waste, reduced energy consumption | Potential for localized overheating, mass transfer limitations |

Evaluation of Heterogeneous Catalysis for Synthesis Efficiency

Heterogeneous catalysts, which exist in a different phase from the reactants, are a cornerstone of green chemistry. They offer significant advantages over their homogeneous counterparts, including ease of separation from the reaction mixture, potential for recycling and reuse, and often enhanced stability. For the synthesis of this compound, which involves an acylation step, solid acid catalysts are of particular interest.

Zeolites, with their well-defined microporous structures and tunable acidity, are promising candidates for catalyzing the acylation of the urea nitrogen. researchgate.netosti.govresearchgate.net Specifically, zeolites such as H-Y and H-Beta could be investigated for their ability to activate the chloroacetyl group, facilitating its addition to the tert-butylurea (B72671) precursor. researchgate.netresearchgate.net The reaction would likely be carried out in a non-polar solvent to minimize competitive binding to the catalyst's active sites.

Table Comparing Potential Heterogeneous Catalysts:

| Catalyst Type | Potential Advantages | Key Considerations |

| Zeolites (e.g., H-Y, H-Beta) | High acidity, shape selectivity, thermal stability, reusability. researchgate.netresearchgate.net | Potential for pore diffusion limitations with bulky substrates. |

| Sulfated Zirconia | Superacidic properties, high activity at low temperatures. | Potential for deactivation through coking or leaching of sulfate (B86663) groups. |

| Functionalized Mesoporous Silica | High surface area, tunable pore size, potential for tailored active sites. | Synthesis of the catalyst can be complex. |

Advanced Purification and Isolation Techniques for Research Purity

Achieving high purity is paramount for research applications of this compound to ensure the reliability and reproducibility of experimental results. Advanced purification and isolation techniques are therefore essential to remove unreacted starting materials, by-products, and other impurities.

Preparative Chromatography and High-Resolution Crystallization

For obtaining research-grade this compound, a combination of preparative chromatography and high-resolution crystallization is often employed.

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

Prep-HPLC is a powerful technique for isolating pure compounds from complex mixtures on a larger scale than analytical HPLC. lcms.cz For this compound, a reversed-phase column (e.g., C18) would likely be effective, using a mobile phase gradient of water and a polar organic solvent like acetonitrile or methanol. The separation is based on the differential partitioning of the components between the stationary and mobile phases. By carefully selecting the column, mobile phase, and gradient conditions, it is possible to achieve high-resolution separation of the target compound from closely related impurities.

High-Resolution Crystallization:

Crystallization is a fundamental purification technique for solids. libretexts.orglibretexts.org To achieve high purity, a controlled and slow crystallization process is crucial. libretexts.org This involves dissolving the crude this compound in a suitable hot solvent in which it is highly soluble, and then allowing the solution to cool slowly and undisturbed. This gradual decrease in temperature reduces the solubility of the compound, leading to the formation of a crystalline lattice that tends to exclude impurities. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain either soluble or insoluble at all temperatures. Techniques such as multi-solvent systems can also be employed to fine-tune the crystallization process. mdpi.com

| Technique | Principle | Advantages for High Purity |

| Preparative HPLC | Differential partitioning between a stationary and mobile phase. lcms.cz | High resolving power, applicable to a wide range of compounds. |

| High-Resolution Crystallization | Differential solubility at varying temperatures. libretexts.orglibretexts.org | Can yield highly pure crystalline material, scalable. |

Quantitative Purity Assessment by Spectroscopic and Chromatographic Methods

Once purified, the purity of this compound must be quantitatively assessed. A combination of spectroscopic and chromatographic methods is typically used to provide a comprehensive purity profile.

Quantitative Nuclear Magnetic Resonance (qNMR):

Quantitative ¹H-NMR (qNMR) has emerged as a powerful primary analytical method for purity determination. nih.govacs.orgnih.gov Unlike chromatographic techniques that rely on reference standards for each impurity, qNMR allows for the direct quantification of the main component against a certified internal standard of known purity. nih.govacs.org By carefully integrating the signals corresponding to the protons of this compound and comparing them to the integral of a known amount of the internal standard, a highly accurate and precise purity value can be determined. nih.gov

High-Performance Liquid Chromatography with UV Detection (HPLC-UV):

HPLC-UV is a widely used and robust method for purity assessment. researchgate.netnih.govsemanticscholar.org A validated HPLC-UV method can separate the target compound from its potential impurities. The area under the peak corresponding to this compound is compared to the total area of all peaks in the chromatogram to determine the purity, often expressed as area percent. For accurate quantification, the response factor of each impurity relative to the main compound should ideally be determined. The method validation would include parameters such as linearity, precision, accuracy, specificity, and robustness to ensure reliable results. nih.govresearchgate.net

Table of Purity Assessment Methods:

| Method | Principle of Quantification | Key Strengths |

| Quantitative ¹H-NMR (qNMR) | Comparison of integral areas of the analyte and a certified internal standard. nih.govacs.org | Primary ratio method, high accuracy and precision, does not require reference standards for impurities. nih.gov |

| HPLC-UV | Relative peak area of the analyte compared to the total peak area. researchgate.net | High sensitivity, excellent separation efficiency, widely available. nih.govsemanticscholar.org |

By employing these advanced purification and analytical techniques, researchers can obtain and verify the high purity of this compound, which is essential for its use in demanding research applications.

Comprehensive Spectroscopic and Solid State Structural Characterization of 1 Tert Butyl 3 2 Chloro Acetyl Urea

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational Analysis

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 1-tert-Butyl-3-(2-chloro-acetyl)-urea, a combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of its conformational and electronic environment.

Dynamic NMR for Rotational Barriers and Tautomeric Equilibria within the Urea (B33335) Linkage

The urea and amide functionalities within this compound possess partial double-bond character in their C-N bonds due to resonance. This leads to hindered rotation around these bonds, a phenomenon that can be effectively studied using dynamic NMR (DNMR) spectroscopy. montana.edunih.govnih.govresearchgate.net By acquiring spectra at various temperatures, it is possible to observe changes in the line shape of NMR signals. At low temperatures, the rotation is slow on the NMR timescale, and distinct signals may be observed for different conformers. As the temperature increases, the rate of rotation increases, causing these signals to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at higher temperatures. montana.edu

The temperature at which the signals merge (the coalescence temperature) can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier. nih.gov This provides quantitative data on the conformational stability of the molecule. For this compound, restricted rotation is expected around both the (CH₃)₃C-NH bond and the CO-NH-CO bonds of the acylurea moiety. DNMR studies would be crucial to determine the energy barriers for these rotations, offering insight into the molecule's flexibility and the preferred orientation of its substituents. nih.gov

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complete Assignment and Spatial Relationships

While 1D NMR provides initial information, 2D NMR techniques are indispensable for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals and for mapping out the molecule's connectivity and spatial arrangement. libretexts.orgweebly.comresearchgate.netresearchgate.netyoutube.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. In this molecule, it would confirm the coupling between the two N-H protons, if any, and help to differentiate them from other singlets in the ¹H spectrum.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would be used to definitively assign the signals for the chloro-substituted methylene (B1212753) group (-CH₂Cl) and the methyl groups of the tert-butyl moiety.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This allows for the complete piecing together of the molecular skeleton. Key expected correlations for this compound would include:

Correlations from the N-H protons to the carbonyl carbons (C=O).

Correlations from the tert-butyl protons to the quaternary carbon and the adjacent urea carbonyl carbon.

Correlations from the methylene (-CH₂Cl) protons to the adjacent amide carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are close to each other, regardless of their bonding connectivity. NOESY is vital for determining the three-dimensional conformation of the molecule in solution. For instance, it could reveal spatial proximity between the protons of the tert-butyl group and the methylene protons, which would provide information about the preferred rotational conformation around the urea linkage.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| (CH₃)₃C- | ~1.4 | ~29 | C(CH₃)₃, C=O (urea) |

| (CH₃)₃C- | - | ~52 | - |

| -NH- (tert-butyl side) | ~7.5-8.5 (broad) | - | (CH₃)₃C-, C=O (urea) |

| -C=O (urea) | - | ~155 | - |

| -NH- (acyl side) | ~9.5-10.5 (broad) | - | C=O (urea), C=O (amide), CH₂Cl |

| -C=O (amide) | - | ~165 | - |

| -CH₂Cl | ~4.3 | ~45 | C=O (amide) |

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Signatures and Intermolecular Interactions

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. gatewayanalytical.comeag.comsurfacesciencewestern.comscirp.orgmdpi.com They are highly effective for identifying functional groups and studying intermolecular interactions like hydrogen bonding.

Deconvolution of Amide I, II, and III Bands for Urea and Amide Moieties

The infrared spectrum of this compound is expected to be dominated by characteristic bands from the urea and amide groups. leibniz-fli.de

Amide I: This band, typically found between 1600 and 1700 cm⁻¹, is primarily due to the C=O stretching vibrations. nih.gov Since the molecule has two distinct carbonyl groups (one urea, one amide), the Amide I band is expected to be a broad, convoluted envelope composed of at least two overlapping peaks. Spectral deconvolution would be necessary to resolve these individual components, providing information on the electronic environment of each carbonyl group. researchgate.netresearchgate.netnih.gov

Amide II: Occurring around 1510–1580 cm⁻¹, this band arises from a combination of N-H in-plane bending and C-N stretching vibrations. nih.gov Its position is sensitive to hydrogen bonding.

Amide III: This is a more complex band found in the 1200-1400 cm⁻¹ region, resulting from a mixture of C-N stretching, N-H bending, and other vibrations.

Analysis of these bands, particularly their positions and broadening, can reveal details about intermolecular hydrogen bonding, which is highly likely in the solid state for this molecule.

Analysis of C-Cl Stretching Frequencies and Environmental Influences

The C-Cl stretching vibration provides a clear signature in the fingerprint region of the vibrational spectrum. This band is generally expected to appear in the range of 550-850 cm⁻¹ in both FT-IR and Raman spectra. jetir.orgresearchgate.netlibretexts.orgresearchgate.net The precise frequency is sensitive to the local molecular environment, including conformation and intermolecular forces. Variations in the C-Cl stretching frequency upon changes in solvent or physical state (solid vs. solution) can provide further insights into how the chloroacetyl moiety interacts with its surroundings.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | 3200 - 3400 | Stretching of the two N-H bonds. Often broad due to hydrogen bonding. |

| C-H Stretch | 2850 - 3000 | Stretching of C-H bonds in the tert-butyl and methylene groups. |

| Amide I (C=O Stretch) | 1630 - 1700 | Composite band from urea and amide C=O stretching. Requires deconvolution. |

| Amide II (N-H Bend, C-N Stretch) | 1510 - 1580 | Coupled vibration sensitive to hydrogen bonding. |

| C-Cl Stretch | 550 - 850 | Stretching of the carbon-chlorine bond. |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathways

HRMS is a powerful tool for determining the elemental formula of a compound with high accuracy and for elucidating its structure by analyzing its fragmentation patterns. nih.govresearchgate.netpnnl.gov

For this compound (C₇H₁₃ClN₂O₂), the calculated monoisotopic mass is 192.06656 Da. uni.lu In positive-ion electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at an m/z of 193.07384. uni.lu The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) would result in a signal at m/z 195.07089 with about one-third the intensity of the main peak, confirming the presence of a single chlorine atom.

Tandem mass spectrometry (MS/MS) experiments involve isolating the parent ion and inducing fragmentation. The resulting fragment ions provide a roadmap of the molecule's structure. For this compound, key fragmentation pathways would likely involve cleavage at the weakest bonds, which are the amide and urea linkages. metwarebio.com

Plausible Fragmentation Pathways:

Cleavage of the N-C(O) amide bond: This would lead to the loss of a neutral chloro-ketene molecule (ClCH=C=O) or cleavage to form a tert-butyl urea cation.

Cleavage of the urea C-N bonds: Scission on either side of the urea carbonyl group would result in fragments corresponding to the tert-butyl isocyanate ion and the chloroacetylamide ion, or their respective fragment ions.

Loss of the tert-butyl group: Fragmentation could involve the loss of a tert-butyl cation or isobutylene (B52900), leading to a significant fragment ion.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the amide carbonyl is also a common pathway.

Analyzing the exact masses of these fragment ions allows for the assignment of their elemental formulas, providing conclusive evidence for the proposed structure. nih.govnih.govresearchgate.net

| Ion/Fragment | Proposed Formula | Calculated m/z | Description |

|---|---|---|---|

| [M+H]⁺ | [C₇H₁₄ClN₂O₂]⁺ | 193.07384 | Protonated parent molecule |

| [M+H-C₄H₈]⁺ | [C₃H₆ClN₂O₂]⁺ | 137.01121 | Loss of isobutylene from tert-butyl group |

| [M+H-C₂H₂ClO]⁺ | [C₅H₁₂N₂O]⁺ | 116.09441 | Loss of chloroacetyl group |

| [C₄H₉NH₃]⁺ | [C₄H₁₂N]⁺ | 74.09643 | tert-Butylaminium ion |

| [C₄H₉]⁺ | [C₄H₉]⁺ | 57.07043 | tert-Butyl cation |

Ionization Techniques (ESI, APCI, EI) and Characteristic Fragmentation Patterns

Mass spectrometry is a pivotal tool for the structural elucidation of organic molecules. The choice of ionization technique—Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), or Electron Ionization (EI)—will influence the degree of fragmentation and the nature of the ions observed.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI): These soft ionization techniques are expected to primarily generate the protonated molecule, [M+H]⁺, with a predicted m/z of 193.07384. uni.lu Adducts with other species, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), may also be observed. Fragmentation in the ion source can be induced, and would likely proceed through the cleavage of the amide bonds.

Electron Ionization (EI): This high-energy technique will likely produce a more complex fragmentation pattern. The molecular ion peak, M⁺˙, may be observed, but its abundance could be low due to its instability. Characteristic fragmentation pathways for N-acylureas would be expected. libretexts.orgchemguide.co.uk

A plausible fragmentation pathway for this compound under EI is the α-cleavage adjacent to the carbonyl groups and the cleavage of the bond between the nitrogen and the tert-butyl group. The tert-butyl cation ([C(CH₃)₃]⁺) at m/z 57 is expected to be a prominent peak due to its stability.

Predicted Fragmentation Patterns:

| Ionization Technique | Expected Key Ions | Predicted m/z |

| ESI, APCI | Protonated molecule [M+H]⁺ | 193.07 |

| Sodium adduct [M+Na]⁺ | 215.06 | |

| EI | Molecular ion [M]⁺˙ | 192.07 |

| [M-Cl]⁺ | 157.08 | |

| [M-CH₂Cl]⁺ | 143.06 | |

| [C(CH₃)₃]⁺ | 57.07 | |

| [NH₂CO-NH-CO-CH₂Cl]⁺ | 135.00 | |

| [CO-NH-CO-CH₂Cl]⁺ | 120.98 | |

| [CO-CH₂Cl]⁺ | 76.99 |

Isotopic Pattern Analysis for Structural Confirmation

The presence of a chlorine atom in this compound provides a distinct isotopic signature that is invaluable for its identification. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.77% and 24.23%, respectively. This results in a characteristic M and M+2 pattern with a peak intensity ratio of roughly 3:1 for any fragment containing a single chlorine atom.

The molecular ion region in the mass spectrum should exhibit a peak for the molecule containing ³⁵Cl and a smaller peak at two mass units higher for the molecule containing ³⁷Cl. The relative intensities of these peaks would be approximately 100:32. This isotopic pattern serves as a definitive confirmation of the presence of one chlorine atom in the molecule and its fragments.

Expected Isotopic Distribution for the Molecular Ion:

| Isotope Composition | m/z | Relative Abundance (%) |

| C₇H₁₃³⁵ClN₂O₂ | 192.07 | 100 |

| C₇H₁₃³⁷ClN₂O₂ | 194.07 | 32 |

X-ray Crystallography for Precise Molecular Geometry and Crystal Packing

While a specific crystal structure for this compound is not publicly available, the solid-state architecture can be predicted based on the known crystallographic behavior of urea and N-acylurea derivatives.

Analysis of Hydrogen Bonding Networks and Supramolecular Architectures

The urea moiety is a powerful hydrogen-bonding motif, capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). In the solid state, urea and its derivatives typically form extensive hydrogen-bonding networks. A common and robust supramolecular synthon in N,N'-disubstituted ureas is the "urea tape" or "α-network," where molecules are linked by bifurcated N-H···O hydrogen bonds into one-dimensional chains. It is highly probable that this compound would also exhibit such a hydrogen-bonding pattern, leading to a well-ordered supramolecular architecture. The chloroacetyl group might also participate in weaker C-H···O or C-H···Cl interactions.

Polymorphism Studies and Crystal Engineering Approaches

Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a common phenomenon in organic molecules, particularly those with flexible conformations and strong intermolecular interactions like hydrogen bonding. researchgate.net It is plausible that this compound could exhibit polymorphism, with different crystalline forms arising from variations in the hydrogen-bonding patterns and molecular conformations. Crystal engineering approaches, such as varying the crystallization solvent or temperature, could be employed to explore and control the formation of different polymorphs.

Chiroptical Spectroscopy (if applicable to chiral derivatives or conformational chirality)

This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it will not exhibit optical activity in solution under normal conditions, and techniques like Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) would not be applicable for its routine characterization.

However, the concept of conformational chirality could be considered. youtube.com Due to rotation around single bonds, the molecule can adopt various conformations, some of which may be chiral. If a particular chiral conformation were to be stabilized or locked, for example, through strong intramolecular hydrogen bonding or by incorporation into a chiral environment (e.g., a chiral crystal lattice or complexation with a chiral host), it could theoretically exhibit a chiroptical response. mdpi.com However, in an isotropic solution, the rapid interconversion between enantiomeric conformations would lead to a racemic mixture with no net optical activity. Therefore, chiroptical spectroscopy is generally not a relevant technique for the characterization of this specific compound unless chiral derivatives are synthesized or it is studied under specific conditions that induce a preferred chiral conformation.

Electronic Circular Dichroism (ECD) for Absolute Configuration Determination

A thorough search of scientific literature and chemical databases did not yield specific studies on the Electronic Circular Dichroism (ECD) analysis of this compound for the determination of its absolute configuration.

While ECD is a powerful technique for elucidating the stereochemistry of chiral molecules, it appears that this particular compound has not been the subject of such published research. In general, for a molecule to be suitable for ECD analysis, it must be chiral and possess chromophores that absorb ultraviolet-visible light in an accessible spectral range. The urea and chloroacetyl groups in this compound could potentially act as chromophores.

A hypothetical ECD study would involve dissolving an enantiomerically pure sample of the compound in a suitable solvent and recording its ECD spectrum. This experimental spectrum would then be compared to a theoretically calculated spectrum. The theoretical spectrum is typically generated using quantum chemical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), on a model of the molecule with a known absolute configuration (e.g., R or S). A good match between the experimental and calculated spectra would allow for the confident assignment of the absolute configuration of the synthesized compound.

Mechanistic Organic Reactivity and Reaction Pathways of 1 Tert Butyl 3 2 Chloro Acetyl Urea

Hydrolysis and Degradation Mechanisms of the Urea (B33335) and Amide Linkages

The urea and amide linkages in 1-tert-Butyl-3-(2-chloro-acetyl)-urea are susceptible to hydrolytic cleavage under both acidic and basic conditions. The stability of these functional groups is highly dependent on the pH of the surrounding medium.

The hydrolysis of amides can be catalyzed by both acid and base. libretexts.org Under acidic conditions, the carbonyl oxygen of the amide is protonated, which makes the carbonyl carbon more electrophilic and susceptible to attack by water. researchgate.net Under basic conditions, the hydroxide (B78521) ion acts as a nucleophile and attacks the carbonyl carbon. libretexts.org

The hydrolysis of ureas also proceeds through acid- or base-catalyzed mechanisms. nih.gov The spontaneous, uncatalyzed hydrolysis of urea is extremely slow. nih.gov Computational studies on urea hydrolysis suggest that the reaction can proceed through different pathways, including neutral, acid-catalyzed, and base-catalyzed mechanisms. nih.gov The presence of the bulky tert-butyl group may influence the rate of hydrolysis due to steric effects.

A pH-rate profile for the hydrolysis of a compound typically shows the rate constant as a function of pH. For compounds with multiple hydrolyzable groups, the profile can be complex. While a specific pH-rate profile for this compound is not available, studies on the hydrolysis of N-acylureas suggest that both low and high pH can accelerate degradation. researchgate.net The rate of hydrolysis of organic chemicals can be described by the following general equation, which includes contributions from acid-catalyzed, neutral, and base-catalyzed pathways. nih.gov

k_obs = k_A[H⁺] + k_N + k_B[OH⁻]

Where k_obs is the observed first-order rate constant, k_A is the second-order acid-catalyzed rate constant, k_N is the first-order neutral rate constant, and k_B is the second-order base-catalyzed rate constant.

The following table provides hypothetical relative hydrolysis rates at different pH values to illustrate the general trend for a compound susceptible to both acid and base catalysis.

| pH | Relative Hydrolysis Rate | Dominant Mechanism |

| 2 | High | Acid-catalyzed |

| 7 | Low | Neutral |

| 12 | High | Base-catalyzed |

This table illustrates a typical V-shaped pH-rate profile for a compound that undergoes both acid and base-catalyzed hydrolysis.

Enzymes such as amidases and carboxylesterases are known to catalyze the hydrolysis of amide bonds. wikipedia.org Amidases, for example, possess a catalytic triad (B1167595) (often Ser-Ser-Lys) that facilitates the hydrolysis of amide bonds through a multi-step mechanism involving the formation of an acyl-enzyme intermediate. ebi.ac.uk

The mechanism of enzymatic amide hydrolysis typically involves the following steps:

Substrate Binding: The substrate, this compound, would bind to the active site of the hydrolase.

Nucleophilic Attack: A nucleophilic residue in the enzyme's active site (e.g., a serine residue) attacks the carbonyl carbon of either the amide or the urea moiety. This forms a tetrahedral intermediate.

Formation of Acyl-Enzyme Intermediate: The tetrahedral intermediate collapses, leading to the cleavage of the C-N bond and the formation of an acyl-enzyme intermediate. The amine or urea portion of the substrate is released.

Deacylation: A water molecule enters the active site and hydrolyzes the acyl-enzyme intermediate, regenerating the active enzyme and releasing the carboxylic acid product.

The specificity of a particular hydrolase for this compound would depend on the size and shape of its active site and the nature of the amino acid residues within it. The bulky tert-butyl group could play a significant role in substrate recognition and binding.

Reactivity towards Electrophiles and Radical Species (if observed)

The reactivity of this compound is characterized by the distinct functionalities within its structure. The urea and chloroacetyl groups present multiple sites for potential reactions with electrophiles. The lone pairs on the oxygen and nitrogen atoms of the urea moiety can act as nucleophilic centers. Protonation or alkylation can occur at these sites under specific conditions. However, the electron-withdrawing nature of the adjacent carbonyl groups reduces the nucleophilicity of the urea nitrogens.

The chloroacetyl group provides a primary electrophilic site at the carbonyl carbon and the α-carbon bearing the chlorine atom. This makes the molecule susceptible to nucleophilic attack, a feature extensively used in its derivatization.

While reactions with electrophiles are plausible, documented reactivity towards radical species for this compound is not extensively reported in the literature. However, analogous systems containing α-chloro amides can undergo radical reactions under specific conditions, such as photolysis or in the presence of radical initiators. Studies on similar molecules, like phenylthiazolidine derivatives, have explored their reactivity with radicals such as the tert-butylperoxyl radical, primarily through hydrogen atom abstraction from more labile sites. researchgate.net For this compound, any potential radical reactivity would likely involve the α-carbon of the chloroacetyl group or the tert-butyl group, though these reactions are not commonly exploited.

Hydrogen Bonding Capabilities and Supramolecular Interactions

The urea functional group is a well-established and robust motif for directing supramolecular assembly through hydrogen bonding. The N-H groups act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. This dual functionality allows this compound to participate in predictable and stable intermolecular interactions.

Self-Assembly through Intermolecular Hydrogen Bonding in Solution and Solid-State

In the solid state, N,N'-disubstituted ureas commonly form one-dimensional hydrogen-bonded chains or tapes. researchgate.net Molecules are linked by bifurcated N-H···O=C hydrogen bonds, creating a robust and predictable supramolecular synthon. figshare.com While a specific crystal structure for this compound is not detailed in the reviewed literature, analogous acylureas are known to form grid-like crystalline structures through biaxial hydrogen bonds with adjacent molecules. nih.gov The presence of the bulky tert-butyl group may introduce steric hindrance that could influence the packing arrangement, potentially leading to twisted or layered networks instead of simple planar tapes. The chloroacetyl group could also participate in weaker C-H···O or C-H···Cl interactions, further directing the three-dimensional assembly.

In solution, the extent of self-assembly depends on the solvent's polarity and hydrogen-bonding capability. In non-polar solvents, urea derivatives tend to self-associate, forming dimers or larger aggregates. In polar, protic solvents, competition from solvent molecules can disrupt the self-assembly process. mdpi.com

Complexation with Model Host Molecules for Supramolecular Design

The hydrogen bonding capabilities of the urea moiety make it an attractive guest for various host molecules in supramolecular chemistry. Macrocyclic hosts containing complementary hydrogen bonding sites can encapsulate urea derivatives. While specific studies on the complexation of this compound were not found, the broader class of ureas and acylureas is known to interact with hosts like calixarenes, cyclodextrins, and other synthetic receptors. The design of such host-guest systems relies on matching the size, shape, and electronic properties of the host and guest. The predictable interaction patterns of ureas are exploited in the construction of molecular sensors, capsules, and other functional supramolecular architectures. rsc.org

Derivatization Chemistry: Synthesis of New Compounds from this compound

The presence of the reactive α-chloroacetyl group makes this compound a versatile building block for the synthesis of a wide array of derivatives, particularly heterocyclic compounds.

Substitution Reactions to Introduce Diverse Functional Groups

The chlorine atom on the acetyl group is a good leaving group, making the α-carbon highly susceptible to nucleophilic substitution (SN2) reactions. This allows for the straightforward introduction of various functional groups. A range of nucleophiles can be employed to displace the chloride, leading to new C-N, C-S, and C-O bonds. For instance, reactions with amines, thiols, and alcohols (or their corresponding anions) can be used to append new functionalities. This reactivity is a common strategy in the synthesis of more complex molecules, including biologically active compounds. nih.govscbt.com

| Nucleophile | Reaction Conditions | Product Type | Potential Application |

| Primary/Secondary Amines | Basic conditions, various solvents | N-substituted glycinamides | Synthesis of peptides, polymers |

| Thiols/Thiolates | Mild base, polar solvents | Thioether derivatives | Pharmaceutical intermediates |

| Alcohols/Alkoxides | Strong base (e.g., NaH) | Glycolic acid ether derivatives | Building blocks for polyesters |

| Carboxylates | Aprotic solvent | Acylal derivatives | Synthetic intermediates |

| Azide (e.g., NaN3) | Polar aprotic solvent (e.g., DMF) | Azidoacetyl urea derivative | Precursor for triazoles via click chemistry |

Condensation and Polymerization Reactions via Reactive Sites

The chloroacetyl group is a key handle for building larger molecular architectures through condensation and cyclization reactions. It is frequently used in the synthesis of five- and six-membered heterocyclic rings, which are prevalent scaffolds in medicinal chemistry. researchgate.net

For example, reaction with thiourea (B124793) can lead to the formation of aminothiazole rings. bohrium.com Similarly, condensation with other bifunctional nucleophiles like thiosemicarbazide (B42300) or amidines can yield various triazines and other heterocyclic systems. bohrium.com These reactions typically proceed by an initial nucleophilic substitution at the α-carbon, followed by an intramolecular cyclization-condensation step.

| Reagent | Reaction Type | Resulting Heterocycle |

| Thiourea | Hantzsch-type synthesis | 2-Amino-thiazole derivative |

| Thiosemicarbazide | Cyclocondensation | 1,2,4-Triazine-3-thione derivative |

| Semicarbazide | Cyclocondensation | 1,2,4-Triazine-3-one derivative |

| o-Phenylenediamine | Cyclocondensation | Benzodiazepine derivative |

While polymerization of this compound itself is not commonly reported, its derivatives can be designed as monomers. For example, after substitution of the chloride with a polymerizable group (like an amine or hydroxyl), the resulting molecule could undergo polycondensation. Furthermore, acylureas, in general, can be thermally transformed into isocyanates and amides at high temperatures, which can then be used in polymerization reactions to form polyamides or poly(amide-imide)s. ntu.edu.tw

Lack of Specific Research Data for this compound

Following a comprehensive search for computational and theoretical investigations into the chemical compound this compound, it has been determined that there is a significant absence of specific, published research data required to fulfill the detailed article outline. The available information is limited to basic identification details such as molecular formula (C7H13ClN2O2), molecular weight (192.64 g/mol ), and CAS Number (4791-27-9). biosynth.comuni.luchemicalbook.com

The user's request necessitates in-depth data from quantum chemical calculations, conformational analysis, and vibrational frequency analysis. This includes specific quantitative results for:

Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors: No studies detailing the HOMO-LUMO energy gap or related reactivity descriptors for this specific molecule were found.

Electrostatic Potential Surface (EPS) Analysis: There is no available research that maps the electrostatic potential surface to identify nucleophilic and electrophilic sites on this compound.

Natural Bond Orbital (NBO) Analysis: Information regarding charge delocalization and intermolecular interactions derived from NBO analysis for this compound is not present in the available literature.

Conformational Analysis and Energy Landscapes: Searches did not yield any potential energy surface scans or studies on the rotational isomers and stable conformations of this compound. While general conformational analyses of other urea derivatives like tert-butylurea (B72671) exist, this data is not specific to the target compound. researchgate.net

Vibrational Frequency Analysis: There are no published vibrational frequency analyses to confirm the minimum energy structures of this specific molecule.

While general principles of computational chemistry and studies on related urea derivatives are available, nih.govresearchgate.netresearchgate.net the strict requirement to focus solely on this compound and to provide detailed, specific research findings and data tables cannot be met. The generation of scientifically accurate content as requested is contingent upon the existence of primary research, which appears to be unavailable in the public domain for this particular compound.

Therefore, the creation of the requested article with the specified detailed sections and data is not possible without the underlying scientific research.

Computational Chemistry and Theoretical Investigations of 1 Tert Butyl 3 2 Chloro Acetyl Urea

Reaction Pathway Modeling and Transition State Characterization

Computational modeling serves as a powerful tool to elucidate the intricate details of chemical reactions involving 1-tert-Butyl-3-(2-chloro-acetyl)-urea. By mapping the potential energy surface, researchers can identify the most plausible routes for its synthesis and subsequent reactions.

Computational Prediction of Reaction Intermediates and Transition State Geometries

Theoretical investigations into the formation of this compound, likely proceeding through the reaction of tert-butylurea (B72671) with chloroacetyl chloride, would involve the identification of key intermediates and transition states. Using quantum chemical methods, such as Density Functional Theory (DFT), the geometries of these transient species can be optimized.

For instance, the initial nucleophilic attack of the urea (B33335) nitrogen on the carbonyl carbon of chloroacetyl chloride would proceed through a tetrahedral intermediate. The subsequent elimination of the chloride ion would then lead to the final product. The transition state for this process would be characterized by an elongated C-Cl bond and a partially formed N-C bond.

Table 1: Predicted Geometries of Key Species in the Formation of this compound

| Species | Key Bond Lengths (Å) | Key Bond Angles (°) |

| tert-Butylurea | N-C(O): 1.38, C=O: 1.25 | N-C-N: 118 |

| Chloroacetyl chloride | C-Cl: 1.78, C=O: 1.19 | Cl-C=O: 125 |

| Tetrahedral Intermediate | N-C(acyl): 1.52, C-O⁻: 1.35, C-Cl: 1.95 | N-C-O: 110 |

| Transition State | N-C(acyl): 1.85, C-Cl: 2.30 | N-C-Cl: 95 |

| This compound | N-C(acyl): 1.40, C=O(acyl): 1.23 | N-C-C: 115 |

Note: The data in this table is illustrative and represents typical values expected from DFT calculations.

Calculation of Activation Energies and Rate Constants for Key Reactions

The optimized geometries of the reactants, intermediates, transition states, and products allow for the calculation of their respective energies. The difference in energy between the reactants and the transition state defines the activation energy (Ea) of the reaction. This is a critical parameter for predicting the reaction rate.

By employing transition state theory, the calculated activation energies can be used to estimate the rate constants (k) for the key reaction steps. These theoretical rate constants can then be compared with experimental kinetic data to validate the proposed reaction mechanism. For a complex molecule like this compound, computational analysis can also predict the likelihood of side reactions by comparing the activation energies of different potential pathways.

Table 2: Theoretical Kinetic and Thermodynamic Data for a Postulated Reaction of this compound

| Reaction Step | Activation Energy (Ea) (kJ/mol) | Enthalpy of Reaction (ΔH) (kJ/mol) | Calculated Rate Constant (k) at 298 K (s⁻¹) |

| Nucleophilic Attack | 65 | -20 | 1.2 x 10³ |

| Chloride Elimination | 45 | -80 | 3.5 x 10⁶ |

Note: The data presented here is hypothetical and serves to illustrate the type of information obtained from reaction pathway modeling.

Molecular Dynamics Simulations for Solution Phase Behavior and Solvation Effects

While gas-phase calculations provide fundamental insights, the behavior of this compound in a real-world setting is dictated by its interactions with solvent molecules. Molecular dynamics (MD) simulations can model the dynamic behavior of the molecule in solution over time.

Simulation of Intermolecular Interactions with Solvent Molecules

MD simulations can reveal the nature and strength of intermolecular interactions, such as hydrogen bonds, between this compound and various solvents. For instance, in a protic solvent like water, the urea and acetyl carbonyl oxygens, as well as the N-H protons, are expected to be primary sites for hydrogen bonding.

The radial distribution function (RDF) is a common tool used in MD simulations to quantify the probability of finding a solvent molecule at a certain distance from a specific atom of the solute. Peaks in the RDF indicate strong solvation shells around the solute molecule.

Prediction of Conformational Preferences in Different Solvents

The presence of a tert-butyl group and a chloroacetyl group introduces a degree of conformational flexibility to the this compound molecule. The relative orientation of these groups can be influenced by the surrounding solvent. MD simulations can predict the most stable conformations in different solvent environments by sampling the conformational space and identifying the lowest energy structures. The polarity and hydrogen-bonding capability of the solvent are expected to play a significant role in determining the preferred conformation.

Spectroscopic Property Prediction (NMR chemical shifts, IR frequencies) for Comparison with Experimental Data

Computational chemistry provides a powerful means to predict spectroscopic properties, which can be invaluable for the structural elucidation and characterization of this compound.

DFT and other quantum mechanical methods can be used to calculate the nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts. These predicted shifts for both ¹H and ¹³C nuclei can be compared with experimental NMR spectra to aid in peak assignment and confirm the molecular structure.

Similarly, the vibrational frequencies of the molecule can be computed. These frequencies correspond to the peaks observed in an infrared (IR) spectrum. By comparing the calculated and experimental IR spectra, researchers can identify the characteristic vibrational modes of the functional groups present in this compound, such as the C=O stretches of the urea and acetyl groups, and the N-H bending and stretching vibrations.

Table 3: Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value (Illustrative) | Experimental Value (Typical Range) |

| ¹H NMR Chemical Shift (δ, ppm) | ||

| -NH (tert-butyl) | 6.5 | 6.0 - 7.0 |

| -NH (acetyl) | 8.5 | 8.0 - 9.0 |

| -CH₂- | 4.2 | 4.0 - 4.5 |

| -C(CH₃)₃ | 1.4 | 1.3 - 1.5 |

| ¹³C NMR Chemical Shift (δ, ppm) | ||

| C=O (urea) | 155 | 153 - 158 |

| C=O (acetyl) | 168 | 165 - 170 |

| -CH₂- | 45 | 43 - 48 |

| -C(CH₃)₃ | 52 | 50 - 55 |

| (CH₃)₃ | 29 | 28 - 30 |

| IR Frequency (cm⁻¹) | ||

| N-H Stretch | 3350, 3250 | 3400 - 3200 |

| C=O Stretch (urea) | 1680 | 1690 - 1670 |

| C=O Stretch (acetyl) | 1720 | 1730 - 1710 |

| C-Cl Stretch | 750 | 800 - 700 |

Note: Predicted values are for illustrative purposes to demonstrate the application of computational methods. Experimental values are typical ranges for similar functional groups.

Exploration of Molecular Recognition and Pre Clinical Biological Interaction Mechanisms Focused on Fundamental Chemical Biology

Design and Synthesis of Analogs for Structure-Activity Relationship (SAR) Studies (Molecular Binding/Interaction Focus)

No published studies were found that describe the systematic synthesis of analogs of 1-tert-Butyl-3-(2-chloro-acetyl)-urea where the tert-butyl and chloroacetyl groups are modified to probe their influence on molecular interactions. Such studies are crucial for understanding the steric and electronic requirements for binding to potential biological targets.

There is no available research detailing the use of computational methods, such as molecular docking, to predict the binding modes of this compound with any model protein targets. These in silico approaches are fundamental in modern drug discovery to guide the rational design of more potent and selective analogs.

In Vitro Investigation of Molecular Target Binding and Enzyme Inhibition Mechanisms

Detailed kinetic studies to characterize the nature of enzyme inhibition by this compound, such as determining whether it acts as a reversible or irreversible inhibitor and its mode of inhibition (e.g., competitive, non-competitive), have not been reported in the scientific literature.

No data from receptor binding assays using purified proteins to quantify the affinity of this compound for specific molecular targets are available. Furthermore, there is a lack of ligand-protein interaction profiling to identify its potential biological partners.

Mechanistic Studies of Covalent Adduct Formation with Biological Nucleophiles

The chloroacetyl moiety of this compound suggests its potential as a reactive electrophile capable of forming covalent adducts with biological nucleophiles, such as the thiol group of cysteine residues in proteins. However, no mechanistic studies have been published to confirm or characterize such covalent modifications. Techniques like mass spectrometry are typically employed to identify and characterize these types of adducts. nih.gov

Alkylation of Model Peptides or Proteins via the Chloroacetyl Group

The chloroacetyl group is a well-established reactive moiety used for the targeted alkylation of nucleophilic amino acid residues within peptides and proteins. The primary mechanism involves a nucleophilic substitution reaction where a lone pair of electrons from a nucleophilic side chain attacks the carbon atom bearing the chlorine atom, leading to the displacement of the chloride ion and the formation of a stable thioether, ether, or amine linkage.

Among the naturally occurring amino acids, cysteine is the most common and potent target for alkylation by chloroacetamide compounds due to the high nucleophilicity of its thiol (-SH) group. creative-proteomics.com The reaction with cysteine residues proceeds via an SN2 mechanism, resulting in the formation of a stable thioether bond. This covalent modification effectively "caps" the cysteine residue, preventing its participation in disulfide bond formation and altering the local chemical environment of the protein. creative-proteomics.com While less common, other nucleophilic residues such as lysine, with its primary amino group, can also be targeted by haloacetamides. creative-proteomics.com

The reactivity of the chloroacetyl group in "this compound" is expected to follow these established principles. In model systems, peptides containing accessible cysteine residues would be prime targets for covalent modification. The reaction would lead to a predictable mass shift in the peptide, corresponding to the addition of the tert-butyl-acetyl-urea moiety minus the displaced chlorine atom.

Studies with related chloroacetamide-containing molecules have demonstrated this reactivity. For instance, libraries of chloroacetamide fragments have been successfully used to covalently modify conserved cysteine residues in proteins, thereby modulating their function. nih.govrsc.org These studies underscore the potential of the chloroacetyl group as a tool for targeted protein modification.

Table 1: Potential Nucleophilic Amino Acid Targets for Alkylation by this compound

| Amino Acid | Nucleophilic Group | Resulting Covalent Bond | Relative Reactivity |

| Cysteine | Thiol (-SH) | Thioether | High |

| Lysine | Epsilon-amino (-NH₂) | Secondary Amine | Moderate |

| Histidine | Imidazole ring | Alkylated Imidazole | Moderate |

| Methionine | Thioether (-S-CH₃) | Sulfonium ion | Low |

Identification of Covalent Binding Sites by Mass Spectrometry

Mass spectrometry (MS) is an indispensable tool for the precise identification of covalent binding sites of electrophilic compounds like "this compound" on proteins. The general workflow involves reacting the protein of interest with the compound, followed by proteolytic digestion (typically with trypsin) to generate a mixture of peptides. This peptide mixture is then analyzed by liquid chromatography-mass spectrometry (LC-MS/MS).

The covalent modification of a peptide results in a characteristic mass increase. For "this compound", this would correspond to the addition of the C₇H₁₂N₂O₂ fragment. By comparing the mass spectra of the digested protein treated with the compound to an untreated control, peptides with this specific mass shift can be identified.

Once a modified peptide is detected, tandem mass spectrometry (MS/MS) is employed to pinpoint the exact amino acid residue that has been alkylated. In MS/MS, the modified peptide is fragmented in a controlled manner, and the masses of the resulting fragment ions are measured. The fragmentation pattern reveals the sequence of the peptide and allows for the localization of the modification to a specific residue. For example, a break in the peptide backbone C-terminal to a cysteine residue that shows the mass of the adduct would confirm that the cysteine was the site of alkylation.

This approach has been successfully used to map the binding sites of various chloroacetamide-containing molecules. For example, whole-protein mass spectrometry confirmed the formation of covalent adducts between chloroacetamide inhibitors and the TEAD protein, and further analysis of protein digests can reveal the specific cysteine residue involved. nih.gov Similarly, studies on chloroacetanilide herbicides have used proteomic approaches to identify specific protein targets, such as GAPDH, which are covalently modified on catalytic cysteine residues. nih.govresearchgate.net

Table 2: Representative Mass Spectrometry Data for a Hypothetical Cysteine-Containing Peptide Modified by this compound

| Peptide Sequence | Theoretical Mass (unmodified) | Theoretical Mass (modified) | Mass Shift (Da) | Modified Residue |

| ACDEC FGHK | 1050.45 | 1206.58 | +156.13 | Cysteine (C) |

Development as a Chemical Probe or Tool for Biological Pathway Elucidation

The ability of "this compound" to covalently modify proteins makes it a potential candidate for development as a chemical probe. Such probes are valuable tools for studying protein function, identifying enzyme activities, and elucidating complex biological pathways.

Use in Affinity Labeling or Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy used to study enzyme function directly in native biological systems. mdpi.com ABPP probes are typically small molecules that consist of two key elements: a reactive group (or "warhead") that covalently modifies the active site of a specific enzyme or class of enzymes, and a reporter tag (such as a fluorophore or biotin) for visualization or enrichment. nih.gov

The chloroacetyl group in "this compound" can serve as an effective warhead for an ABPP probe. By attaching a reporter tag to the tert-butyl or urea (B33335) portion of the molecule, a probe could be synthesized to target enzymes with a reactive nucleophile in their active site, such as cysteine proteases or certain metabolic enzymes. Because these probes react in an activity-dependent manner, they can provide a snapshot of the functional state of enzymes in a complex proteome. nih.gov

For instance, a biotinylated version of "this compound" could be used to label its protein targets in a cell lysate. The biotin (B1667282) tag would then allow for the selective enrichment of these labeled proteins using streptavidin affinity chromatography. Subsequent analysis by mass spectrometry would reveal the identity of the proteins that were targeted by the probe, providing insights into their potential roles in cellular processes. Competitive ABPP experiments, where the proteome is pre-incubated with other inhibitors, can be used to assess the selectivity of the probe and to screen for new inhibitors of the targeted enzymes. nih.gov

Synthesis of Bioconjugates for Specific Molecular Recognition Studies

The reactive nature of the chloroacetyl group also lends itself to the synthesis of bioconjugates. Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, to form a new complex with combined properties.

"this compound" could serve as a linker in bioconjugation reactions. For example, it could be used to attach small molecules, such as fluorescent dyes or drugs, to proteins or peptides that have been engineered to contain a reactive cysteine residue at a specific site. The urea and tert-butyl groups could influence the spacing and solubility of the resulting conjugate.

The synthesis of such a bioconjugate would typically involve the reaction of the chloroacetyl group with the sulfhydryl group of a cysteine residue on the target biomolecule under mild pH conditions. The resulting thioether linkage is stable, making this a robust method for creating well-defined bioconjugates. These conjugates could then be used in a variety of applications, including fluorescence resonance energy transfer (FRET) studies to probe protein-protein interactions, or for the targeted delivery of a payload to a specific cellular location. While specific synthetic procedures for urea derivatives in bioconjugation are diverse, the fundamental reaction of an amine with an isocyanate is a common route for creating the urea scaffold itself. nih.gov

Q & A

What are the established synthetic routes for 1-tert-Butyl-3-(2-chloro-acetyl)-urea, and what purity validation methods are recommended?

Basic Research Question

The compound is typically synthesized via urea-forming reactions, such as the coupling of tert-butyl isocyanate with 2-chloroacetyl chloride under anhydrous conditions. Purity validation requires a combination of chromatographic (HPLC, GC) and spectroscopic (NMR, FTIR) techniques. For instance, HPLC with a C18 column (acetonitrile/water gradient) resolves impurities, while H NMR confirms structural integrity by identifying characteristic peaks (e.g., tert-butyl singlet at ~1.3 ppm) .

How should researchers select spectroscopic techniques for characterizing this compound?

Basic Research Question

Prioritize techniques based on functional groups and structural complexity:

- FTIR : Confirm carbonyl (C=O, ~1700 cm) and urea (N-H, ~3300 cm) groups.

- H/C NMR : Assign tert-butyl protons (δ 1.3 ppm) and chlorine-adjacent carbons (δ 40-50 ppm).

- Mass Spectrometry (HRMS) : Validate molecular weight (±5 ppm accuracy).

Cross-referencing with computational predictions (e.g., DFT for NMR shifts) enhances reliability .

What computational methods are recommended to predict the reactivity of this compound in nucleophilic environments?

Basic Research Question

Use density functional theory (DFT) at the B3LYP/6-31G(d) level to model electron density maps and frontier molecular orbitals (HOMO-LUMO gaps). This identifies reactive sites, such as the chloroacetyl group’s electrophilic carbon. Solvent effects (e.g., polar aprotic vs. protic) can be simulated using the SMD continuum model to predict reaction pathways .

How can researchers design experiments to study the reaction mechanisms involving this compound?

Advanced Research Question

Employ factorial design to isolate variables (e.g., temperature, solvent polarity, catalyst loading). For kinetic studies, use stopped-flow UV-Vis spectroscopy to monitor intermediate formation. Isotopic labeling (e.g., N in urea) paired with H-N HMBC NMR tracks bond reorganization. Include control experiments with analogous compounds (e.g., non-chlorinated derivatives) to confirm mechanistic specificity .

How should contradictions in thermodynamic data (e.g., ΔH of hydrolysis) be resolved for this compound?